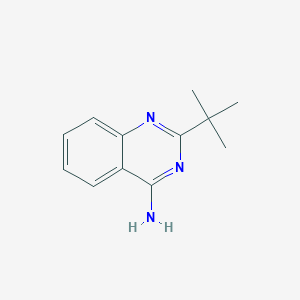

2-Tert-butylquinazolin-4-amine

Description

2-Tert-butylquinazolin-4-amine is a quinazoline derivative characterized by a tert-butyl group at the 2-position and an amine at the 4-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and enzyme modulators .

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

2-tert-butylquinazolin-4-amine |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)11-14-9-7-5-4-6-8(9)10(13)15-11/h4-7H,1-3H3,(H2,13,14,15) |

InChI Key |

JWRSYKNKKKTQRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dimethylethyl)-4-aminoquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with tert-butyl isocyanide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2-(1,1-dimethylethyl)-4-aminoquinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethylethyl)-4-aminoquinazoline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroquinazolines, dihydroquinazolines, and various substituted quinazolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-Dimethylethyl)-4-aminoquinazoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: It serves as a probe to study enzyme interactions and protein-ligand binding.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,1-dimethylethyl)-4-aminoquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The pathways involved may include the inhibition of tyrosine kinases or other signaling proteins.

Comparison with Similar Compounds

Substituent Modifications

- N-tert-butyl-2-chloroquinazolin-4-amine (CAS 13566-63-7): Features a chlorine atom at the 2-position instead of tert-butyl.

- 2-(4-tert-Butylphenyl)-N-(3-methoxyphenyl)quinazolin-4-amine : Incorporates a 4-tert-butylphenyl group at position 2 and a methoxyphenylamine at position 3. The extended aromatic system may enhance π-π stacking interactions in biological targets .

- 6-Arylquinazolin-4-amines (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) : Substitutions at position 6 (e.g., bromo, aryl) are common in kinase inhibitors. These compounds often employ Suzuki-Miyaura couplings for aryl group introduction, yielding high purity (>95%) .

Physicochemical Properties

Key Observations :

- The tert-butyl group increases molecular weight and lipophilicity, impacting solubility profiles.

Enzyme Modulation

- Glutathione S-Transferase (GST) Induction : Dietary antioxidants like 2(3)-tert-butyl-4-hydroxyanisole (BHA) elevate GST activity, suggesting tert-butyl-containing compounds may enhance detoxification pathways .

- Kinase Inhibition: 6-Arylquinazolin-4-amines demonstrate potent inhibition of CDC2-like kinases (CLK1-4), with IC₅₀ values in the nanomolar range. Structural analogs of 2-tert-butylquinazolin-4-amine could share similar mechanisms .

Anticancer Potential

- Thiazole-Triazole Hybrids : 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine shows promise in preclinical anticancer studies due to dual heterocyclic motifs .

- Benzimidazole Derivatives : Compounds like (4-tert-butylphenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-oxy]-1H-benzoimidazol-2-yl}-amine (MW 425.4) target tyrosine kinases, highlighting the role of tert-butyl groups in optimizing binding affinity .

Spectral Characterization

- IR/NMR Data :

- Purity Analysis : LCMS with gradients of acetonitrile/water (0.025–0.05% TFA) confirms >95% purity for kinase-targeted compounds .

Biological Activity

2-Tert-butylquinazolin-4-amine is a compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, particularly in cancer treatment, antimicrobial properties, and anti-inflammatory effects. This article reviews the biological activity of 2-tert-butylquinazolin-4-amine, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-Tert-butylquinazolin-4-amine is characterized by a quinazoline core structure with a tert-butyl group at the 2-position and an amine group at the 4-position. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2 |

| Molecular Weight | 174.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

1. Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-tert-butylquinazolin-4-amine can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Case Study : A study evaluated the anticancer effects of various quinazoline derivatives against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent anticancer activity.

2. Antimicrobial Properties

The antimicrobial activity of 2-tert-butylquinazolin-4-amine has also been explored. Quinazoline derivatives have demonstrated effectiveness against various bacterial and fungal strains.

- Data Table : Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that 2-tert-butylquinazolin-4-amine may serve as a potential lead compound in developing new antimicrobial agents.

3. Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been recognized in various studies. These compounds can inhibit pro-inflammatory cytokines, providing therapeutic benefits in inflammatory diseases.

- Research Findings : In vitro studies demonstrated that treatment with 2-tert-butylquinazolin-4-amine reduced the expression of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent.

The mechanism underlying the biological activity of 2-tert-butylquinazolin-4-amine involves its interaction with specific molecular targets:

- Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells.

- Cytokine Modulation : By modulating cytokine production, it can exert anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.